4-(Dimethylamino)pyridine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)pyridine-2-carbothioamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group at the 4-position and a carbothioamide group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)pyridine-2-carbothioamide typically involves the reaction of 4-(dimethylamino)pyridine with a suitable thiocarbonyl reagent. One common method involves the use of carbon disulfide (CS₂) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out under anhydrous conditions and typically requires heating to facilitate the formation of the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may involve the use of more efficient catalysts and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Dimethylamino)pyridine-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions. Its ability to activate nucleophiles makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-dependent enzymes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)pyridine-2-carbothioamide involves its ability to act as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to effectively participate in various chemical reactions. In biological systems, the compound can interact with thiol groups in enzymes, leading to the inhibition of enzyme activity. This interaction is often mediated through the formation of covalent bonds with the thiol groups, resulting in the modification of enzyme function.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis, known for its high reactivity and versatility.
N-Benzylquinoline-2-carbothioamide:
Pyridine-2-carbothioamide: A simpler analog that lacks the dimethylamino group but retains the carbothioamide functionality.
Uniqueness
4-(Dimethylamino)pyridine-2-carbothioamide is unique due to the presence of both the dimethylamino and carbothioamide groups, which confer distinct reactivity and catalytic properties
Properties
Molecular Formula |
C8H11N3S |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-(dimethylamino)pyridine-2-carbothioamide |
InChI |
InChI=1S/C8H11N3S/c1-11(2)6-3-4-10-7(5-6)8(9)12/h3-5H,1-2H3,(H2,9,12) |
InChI Key |
WCKNMSJYKUZHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.